molecular formula C36H50N4O7S B039970 4BALMORPH CAS No. 122225-00-7

4BALMORPH

Cat. No.: B039970
CAS No.: 122225-00-7
M. Wt: 682.9 g/mol
InChI Key: HBNQGHTYKIVMHO-QCZWDIFZSA-N
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Description

N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:

  • Formation of the oxazolidinone ring through cyclization reactions.
  • Introduction of the thienyl and cyclohexylmethyl groups via substitution reactions.
  • Coupling of the morpholine and butanamide moieties through amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form new functional groups or intermediates.

    Reduction: Reduction reactions can modify the oxidation state of certain functional groups.

    Substitution: Substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms and synthesis of new compounds.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include treatment of diseases or conditions that involve the molecular targets of the compound.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide would depend on its specific molecular targets and pathways. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition or activation of pathways: By affecting key molecular pathways, the compound could influence cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide may include other complex organic molecules with multiple functional groups, such as:

  • N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide analogs.
  • Compounds with similar oxazolidinone, thienyl, and morpholine moieties.

Uniqueness

The uniqueness of N-(2-((1-(Cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide lies in its specific combination of functional groups and the resulting chemical properties

Properties

CAS No.

122225-00-7

Molecular Formula

C36H50N4O7S

Molecular Weight

682.9 g/mol

IUPAC Name

(2R)-2-benzyl-N-[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]-4-morpholin-4-yl-4-oxobutanamide

InChI

InChI=1S/C36H50N4O7S/c1-2-39-24-31(47-36(39)45)33(42)29(21-26-12-7-4-8-13-26)37-35(44)30(23-28-14-9-19-48-28)38-34(43)27(20-25-10-5-3-6-11-25)22-32(41)40-15-17-46-18-16-40/h3,5-6,9-11,14,19,26-27,29-31,33,42H,2,4,7-8,12-13,15-18,20-24H2,1H3,(H,37,44)(H,38,43)/t27-,29+,30+,31+,33-/m1/s1

InChI Key

HBNQGHTYKIVMHO-QCZWDIFZSA-N

SMILES

CCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CC=CS3)NC(=O)C(CC4=CC=CC=C4)CC(=O)N5CCOCC5)O

Isomeric SMILES

CCN1C[C@H](OC1=O)[C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CC=CS3)NC(=O)[C@H](CC4=CC=CC=C4)CC(=O)N5CCOCC5)O

Canonical SMILES

CCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CC=CS3)NC(=O)C(CC4=CC=CC=C4)CC(=O)N5CCOCC5)O

122225-00-7

Synonyms

4BALMORPH
N-(2-((1-(cyclohexylmethyl)-2-(3-ethyl-2-oxo-5-oxazolidinyl)-2-hydroxyethyl)amino)-2-oxo-1-(2-thienylmethyl)ethyl)-gamma-oxo-alpha-(phenylmethyl)-4-morpholinebutanamide

Origin of Product

United States

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